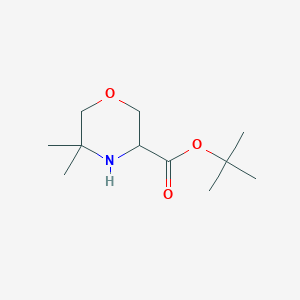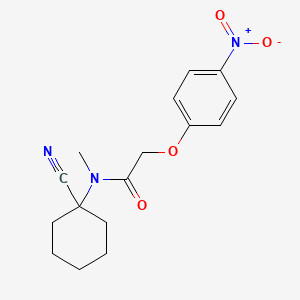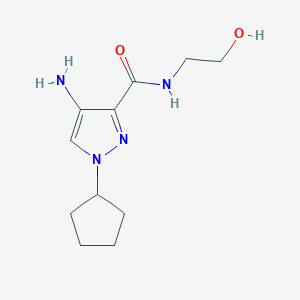
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide” is a complex organic compound. It contains a benzamide group (a carboxamide derived from benzoic acid), a thiophene group (a sulfur-containing heterocyclic compound), and a hydroxyethyl group (an alcohol derivative). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of an appropriate amine with a carboxylic acid or its derivative to form the benzamide group, and the introduction of the thiophene and hydroxyethyl groups through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests a planar structure around this part of the molecule, while the thiophene ring is likely to contribute to the overall aromaticity of the compound .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. The benzamide group could undergo hydrolysis to yield benzoic acid and an amine. The thiophene ring, being aromatic, could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide group and the hydroxyl group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis of Conductive Hybrid Composites
The compound has been used in the synthesis of conductive hybrid composites . Specifically, it was used to functionalize 3D nanoflowers of MoS2 (3D-MoS2), which were then used to synthesize P3HT/MoS2 composites . The functionalization improved the arrangement of the polymeric chains in the composites, increased the conjugation length, the percentage of crystallinity, and the conductivity .
Enhancement of Electronic Coupling
The compound has been shown to enhance electronic coupling when used as a functionalizing anchor . This is particularly useful in the synthesis of composites for electronic applications .
Improvement of Energy Gap
Functionalization of 3D-MoS2 with the compound resulted in a decrease in the energy gap compared to P3HT . This property can be exploited in the design of materials for electronic applications .
Application in Flexible Electronics
The compound, when used to functionalize 3D-MoS2, has shown potential for applications in flexible electronics . This is due to the improved electronic properties of the resulting composites .
Use in Photosensors
The compound has potential applications in photosensors . The functionalized composites showed improved performance, making them suitable for use in photosensors .
Application in Electrochromic Devices
The compound can be used in the synthesis of materials for electrochromic devices . The functionalized composites showed improved properties that make them suitable for this application .
Use in Photocatalysis
The compound has potential applications in photocatalysis . The functionalized composites showed improved properties that make them suitable for this application .
Application in Solar Cells
The compound can be used in the synthesis of materials for solar cells . The functionalized composites showed improved properties that make them suitable for this application .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-3-4-11(2)13(7-10)15(18)16-8-14(17)12-5-6-19-9-12/h3-7,9,14,17H,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQJDWUYJHGLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2-dimethoxyethyl)-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2658479.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658480.png)
![1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2658481.png)






![N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B2658497.png)
![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)

